molecular formula C11H16ClN3O B1382411 3-amino-N-phenylpyrrolidine-1-carboxamide hydrochloride CAS No. 1803583-99-4

3-amino-N-phenylpyrrolidine-1-carboxamide hydrochloride

Cat. No.: B1382411
CAS No.: 1803583-99-4
M. Wt: 241.72 g/mol
InChI Key: YRXLURANVIHYBW-UHFFFAOYSA-N
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Description

3-amino-N-phenylpyrrolidine-1-carboxamide hydrochloride is a chemical compound with the molecular formula C11H15N3O·HCl. It is known for its versatile applications in scientific research, particularly in the fields of chemistry, biology, and medicine . This compound is characterized by its unique structure, which includes a pyrrolidine ring, an amino group, and a phenyl group, making it a valuable tool for various experimental and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-N-phenylpyrrolidine-1-carboxamide hydrochloride typically involves the reaction of N-phenylpyrrolidine-1-carboxamide with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to ensure precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 3-amino-N-phenylpyrrolidine-1-carboxamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .

Scientific Research Applications

3-amino-N-phenylpyrrolidine-1-carboxamide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-amino-N-phenylpyrrolidine-1-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

    N-phenylpyrrolidine-1-carboxamide: Shares a similar core structure but lacks the amino group.

    3-amino-N-methylpyrrolidine-1-carboxamide: Similar structure with a methyl group instead of a phenyl group.

    3-amino-N-phenylpyrrolidine-1-carboxamide: Similar structure without the hydrochloride salt.

Uniqueness: 3-amino-N-phenylpyrrolidine-1-carboxamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-amino-N-phenylpyrrolidine-1-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O.ClH/c12-9-6-7-14(8-9)11(15)13-10-4-2-1-3-5-10;/h1-5,9H,6-8,12H2,(H,13,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRXLURANVIHYBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C(=O)NC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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